(1R,2R)-1-Amino-1-[2-fluoro-3-(trifluoromethyl)phenyl]propan-2-OL
Description
The compound (1R,2R)-1-Amino-1-[2-fluoro-3-(trifluoromethyl)phenyl]propan-2-OL is a chiral amino alcohol derivative characterized by a fluorinated aromatic ring and a trifluoromethyl substituent. Its structure comprises a propan-2-ol backbone with an amino group at the C1 position and a 2-fluoro-3-(trifluoromethyl)phenyl group. The stereochemistry (1R,2R) is critical for its biological activity and physicochemical properties.
Properties
CAS No. |
1213843-65-2 |
|---|---|
Molecular Formula |
C10H11F4NO |
Molecular Weight |
237.19 g/mol |
IUPAC Name |
(1R,2R)-1-amino-1-[2-fluoro-3-(trifluoromethyl)phenyl]propan-2-ol |
InChI |
InChI=1S/C10H11F4NO/c1-5(16)9(15)6-3-2-4-7(8(6)11)10(12,13)14/h2-5,9,16H,15H2,1H3/t5-,9+/m1/s1 |
InChI Key |
CFIHNRLLYRAXQL-ANLVUFKYSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C1=C(C(=CC=C1)C(F)(F)F)F)N)O |
Canonical SMILES |
CC(C(C1=C(C(=CC=C1)C(F)(F)F)F)N)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-1-Amino-1-[2-fluoro-3-(trifluoromethyl)phenyl]propan-2-OL typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-fluoro-3-(trifluoromethyl)benzaldehyde and ®-(+)-epichlorohydrin.
Formation of Epoxide: The first step involves the reaction of 2-fluoro-3-(trifluoromethyl)benzaldehyde with ®-(+)-epichlorohydrin in the presence of a base such as sodium hydroxide to form an epoxide intermediate.
Ring Opening: The epoxide intermediate is then subjected to ring-opening using an amine, such as ammonia or a primary amine, under controlled conditions to yield the desired this compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(1R,2R)-1-Amino-1-[2-fluoro-3-(trifluoromethyl)phenyl]propan-2-OL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitric acid for nitration, bromine in acetic acid for bromination.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of nitro or bromo derivatives.
Scientific Research Applications
(1R,2R)-1-Amino-1-[2-fluoro-3-(trifluoromethyl)phenyl]propan-2-OL has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique pharmacological properties.
Industry: Utilized in the development of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of (1R,2R)-1-Amino-1-[2-fluoro-3-(trifluoromethyl)phenyl]propan-2-OL involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, modulating their activity.
Pathways Involved: It can influence signaling pathways, such as those involving neurotransmitters or hormones, leading to physiological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Substituent Effects
Key structural analogs differ in substituent positions and halogens, leading to variations in molecular weight, density, and reactivity. Below is a comparative analysis:
Table 1: Physical and Chemical Properties of Analogs
| Compound Name | Substituents | Molecular Formula | Molecular Weight | Density (g/cm³) | Boiling Point (°C) | pKa |
|---|---|---|---|---|---|---|
| (1R,2R)-1-Amino-1-[3-chloro-4-(trifluoromethyl)phenyl]propan-2-OL | 3-Cl, 4-CF₃ | C₁₀H₁₁ClF₃NO | 253.65 | 1.359 (Predicted) | 336.3 (Predicted) | 12.33 |
| (1R,2R)-1-Amino-1-(2-fluoro-4-methylphenyl)propan-2-OL | 2-F, 4-CH₃ | C₁₀H₁₄FNO | 181.22 | N/A | N/A | N/A |
| Target Compound: (1R,2R)-1-Amino-1-[2-fluoro-3-(trifluoromethyl)phenyl]propan-2-OL | 2-F, 3-CF₃ | C₁₀H₁₁F₄NO | ~257.20 (Estimated) | ~1.35 (Estimated) | ~340 (Estimated) | ~12.0 (Estimated) |
Notes:
- Chlorine vs. Fluorine : The 3-chloro analog () exhibits higher molecular weight (253.65 vs. ~257.20) and density compared to the target compound, likely due to chlorine’s larger atomic radius and mass. However, fluorine’s electronegativity may enhance hydrogen bonding and solubility in the target compound .
- Methyl Substitution : The 4-methyl analog () lacks a trifluoromethyl group, reducing molecular weight (181.22) and likely lowering boiling point due to decreased polarity .
Stereochemical and Functional Group Comparisons
- (1R,2S)-1-Fluoro-1-phenylpropan-2-ol Derivatives : and describe analogs with fluoro-phenyl groups but differing stereochemistry (1R,2S vs. 1R,2R). The (1R,2R) configuration in the target compound may confer distinct NMR profiles, as seen in ’s ¹H NMR data (e.g., coupling constants like ²JH-F = 47.4 Hz), which are critical for structural validation .
- Trifluoroacetamide Derivatives: Compounds like TFA-D-Phe-(2-(N-Me)Pyr) () highlight the role of fluorine in enhancing metabolic stability and lipophilicity. However, the target compound’s amino alcohol moiety contrasts with acetamide groups, suggesting different solubility and reactivity profiles .
Pharmaceutical Relevance
- Aprepitant/Fosaprepitant Analogs: references compounds with trifluoromethylphenyl groups in antiemetic drugs. The target compound’s trifluoromethyl group may similarly improve bioavailability and target affinity, though its amino alcohol structure distinguishes it from morpholine-based pharmaceuticals .
Key Research Findings
Stereochemistry Matters : The (1R,2R) configuration in the target compound likely optimizes interactions with chiral biological targets, as seen in enantiomer-specific activities of analogs in and .
Fluorine Enhances Stability : Fluorine and trifluoromethyl groups improve metabolic resistance and binding precision, as observed in pharmaceuticals like Aprepitant .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
